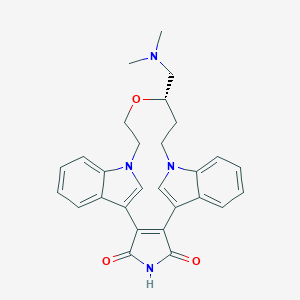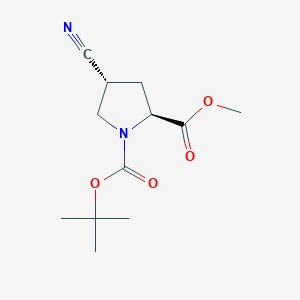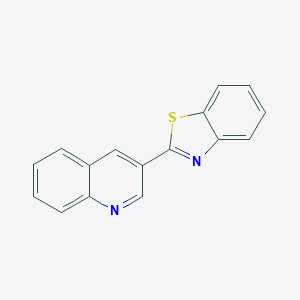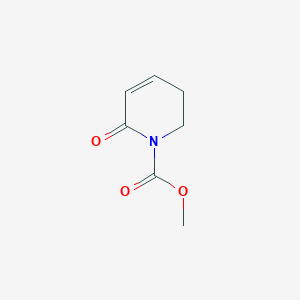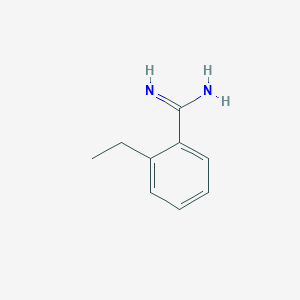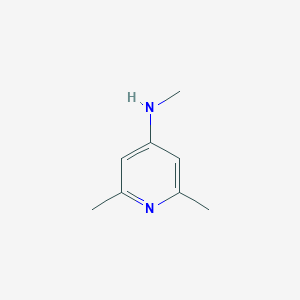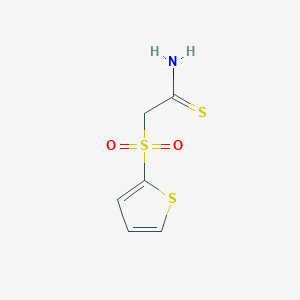
2-(2-Thienylsulfonyl)ethanethioamide
説明
2-(2-Thienylsulfonyl)ethanethioamide is a compound that belongs to the class of organic compounds known for containing both sulfonyl and thioamide functional groups. These groups contribute to the compound's unique chemical behavior, making it a subject of interest in synthetic chemistry and material science.
Synthesis Analysis
The synthesis of compounds similar to 2-(2-Thienylsulfonyl)ethanethioamide often involves cyclization reactions and the introduction of sulfonyl groups to thienyl compounds. For instance, Fan et al. (1998) described the preparation of a sulfonyl group-containing heterocyclic compound through cyclization reactions, highlighting methods that could be relevant for synthesizing 2-(2-Thienylsulfonyl)ethanethioamide (Fan et al., 1998).
Molecular Structure Analysis
The molecular structure of sulfonyl and thioamide compounds is characterized by the presence of sulfur atoms in different oxidation states, which significantly influence their electronic and spatial configuration. Haas et al. (1996) investigated the crystal and molecular structures of acyclic sulfur−nitrogen compounds, providing insights into the structural aspects that could be applicable to 2-(2-Thienylsulfonyl)ethanethioamide (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 2-(2-Thienylsulfonyl)ethanethioamide would be influenced by its sulfonyl and thioamide groups. Research by Chen et al. (2021) on the C(sp2)-H arylsulfonylation of enamides demonstrates the type of chemical reactions sulfonyl-containing compounds can undergo, suggesting possible reactivity patterns for 2-(2-Thienylsulfonyl)ethanethioamide (Chen et al., 2021).
Physical Properties Analysis
The physical properties of sulfonyl and thioamide compounds, such as solubility, melting point, and thermal stability, are crucial for their application and handling. Yi et al. (1988) studied polysulfonamides containing thiophene links, focusing on their solubility and thermal stability, which could provide parallels to the physical properties of 2-(2-Thienylsulfonyl)ethanethioamide (Yi et al., 1988).
Chemical Properties Analysis
The chemical properties of 2-(2-Thienylsulfonyl)ethanethioamide, like reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. Song et al. (2016) presented a metal-free oxidative arylmethylation of N-(arylsulfonyl)acrylamides, illustrating the chemical versatility of sulfonyl compounds (Song et al., 2016).
科学的研究の応用
Photochemistry of Thienylsulfonyl Azides : Research shows that novel heteroaryl sulfonyl nitrenes can be generated during the photolysis of thienylsulfonyl azides. This process involves SO2-elimination and the formation of ring-opening products (Yang et al., 2019).
Antibacterial Compounds : A study found that a thioamide derivative of an antitubercular compound (2-(decylsulfonyl)acetamide) exhibited diminished activity against tuberculosis but showed better efficacy against Staphylococcus aureus, highlighting its potential as an antibacterial agent (Sun et al., 2018).
Cyclization Reactions : Research on sulfonyl group-containing heterocyclic compounds like 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone shows different cyclization reactions, which are significant for developing new chemical compounds (Fan et al., 1998).
Polymer Science : Studies in polymer science explore the synthesis and properties of polymers containing sulfonyl and thiophene links. These polymers demonstrate high moisture absorption and good thermal stability, making them significant for various applications (Yi et al., 1988).
Mechanosynthesis in Pharmaceutical Chemistry : Mechanochemistry has been used to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs. This approach is significant for pharmaceutical drug development (Tan et al., 2014).
Ion-Selective Electrodes : Thioamide derivatives of p-tert-butylcalix[4]arene have been used to develop ion-selective electrodes for the detection of lead(II) in environmental samples, demonstrating the application of these compounds in analytical chemistry (Guzinski et al., 2013).
Green Polymer Chemistry : The synthesis of disulfide polymers through oxidation of specific ethanethiol compounds using environmentally benign methods highlights the role of these compounds in sustainable polymer production (Rosenthal et al., 2012).
特性
IUPAC Name |
2-thiophen-2-ylsulfonylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S3/c7-5(10)4-12(8,9)6-2-1-3-11-6/h1-3H,4H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPIRUTXXLFXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381089 | |
| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienylsulfonyl)ethanethioamide | |
CAS RN |
175202-34-3 | |
| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




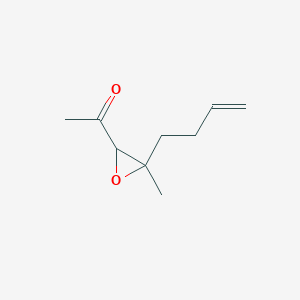
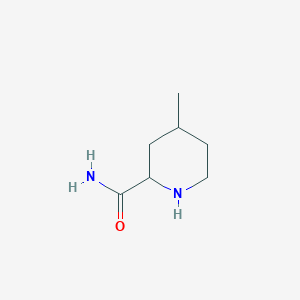
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

